

Application Notes and Protocols for Fexaramate Treatment in Diet-Induced Obese Mice

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of **fexaramate** in a diet-induced obesity (DIO) mouse model. The protocols outlined below cover the induction of obesity, preparation and administration of **fexaramate**, and the subsequent monitoring of key metabolic parameters.

Introduction

Fexaramate is a potent and selective gut-restricted agonist for the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. [1][2][3][4] Unlike systemic FXR agonists, fexaramate's activity is primarily confined to the intestine. This localized action stimulates the release of fibroblast growth factor 15 (FGF15) in mice (the human ortholog is FGF19), which then acts as a hormone to regulate metabolic processes in distant tissues like the liver and adipose tissue.[1] Studies have shown that fexaramate treatment in diet-induced obese mice can lead to reduced weight gain, improved insulin sensitivity, and enhanced browning of white adipose tissue, making it a promising therapeutic candidate for obesity and related metabolic disorders.

Data Presentation

The following tables summarize the quantitative data related to the **fexaramate** treatment schedule and its metabolic effects in diet-induced obese mice.

Table 1: Fexaramate Treatment Schedule



Parameter	Details	Reference
Drug	Fexaramate	
Dosage	100 mg/kg	-
Administration Route	Oral gavage (p.o.)	-
Frequency	Once daily	-
Duration	5 weeks	-
Vehicle	Corn oil	-

Table 2: Metabolic Outcomes of Fexaramate Treatment in DIO Mice

Parameter	Control (Vehicle)	Fexaramate- Treated	Percentage Change	Reference
Body Weight Gain	Significant increase	Reduced gain	-	
Fat Mass	Increased	Reduced	-	_
Glucose Tolerance	Impaired	Improved	-	_
Insulin Sensitivity	Impaired	Improved	-	_
Core Body Temperature	Normal	Increased by 1.5°C	-	_
Hepatic Glucose Production	Elevated	Reduced	-	_
White Adipose Tissue Browning	Minimal	Enhanced	-	_

Experimental Protocols



Protocol 1: Induction of Diet-Induced Obesity (DIO) in Mice

This protocol describes the methodology for inducing obesity in mice using a high-fat diet.

Materials:

- Male C57BL/6J mice (6 weeks of age)
- High-fat diet (HFD; 60% kcal from fat)
- Standard chow diet (10% kcal from fat) for control group
- · Animal caging with enrichment
- Weighing scale

Procedure:

- Acclimate 6-week-old male C57BL/6J mice to the animal facility for one week on a standard chow diet.
- After acclimation, randomly assign mice to two groups: a control group and a diet-induced obesity (DIO) group.
- Provide the control group with the standard chow diet ad libitum.
- Provide the DIO group with the HFD ad libitum.
- House the mice in a temperature-controlled room (20-23°C) with a 12-hour light/dark cycle.
- · Monitor the body weight of all mice weekly.
- Continue the respective diets for 15-20 weeks. Mice on the HFD will typically exhibit a 20-30% increase in body weight compared to the chow-fed mice.

Protocol 2: Fexaramate Preparation and Administration



This protocol details the preparation of the **fexaramate** solution and its administration to the DIO mice.

Materials:

- **Fexaramate** powder
- Corn oil (vehicle)
- Oral gavage needles (20-22 gauge)
- Syringes (1 ml)
- Vortex mixer
- · Weighing scale

Procedure:

- Calculate the required amount of fexaramate based on the body weight of the mice and the desired dosage of 100 mg/kg.
- Prepare the **fexaramate** suspension in corn oil. For example, to achieve a 100 mg/kg dose in a 100 μl gavage volume for a 20g mouse, the concentration would be 20 mg/ml.
- Thoroughly vortex the suspension before each administration to ensure homogeneity.
- Administer the fexaramate suspension or vehicle (corn oil) to the DIO mice once daily via oral gavage.
- Continue the treatment for the specified duration of the study (e.g., 5 weeks).

Protocol 3: Monitoring of Metabolic Parameters

This protocol outlines the key metabolic parameters to be monitored throughout the study.

Materials:

Weighing scale



- Food intake measurement system
- Glucometer and glucose test strips
- Insulin ELISA kit
- Equipment for measuring core body temperature (e.g., rectal probe)
- Metabolic cages for indirect calorimetry (optional)

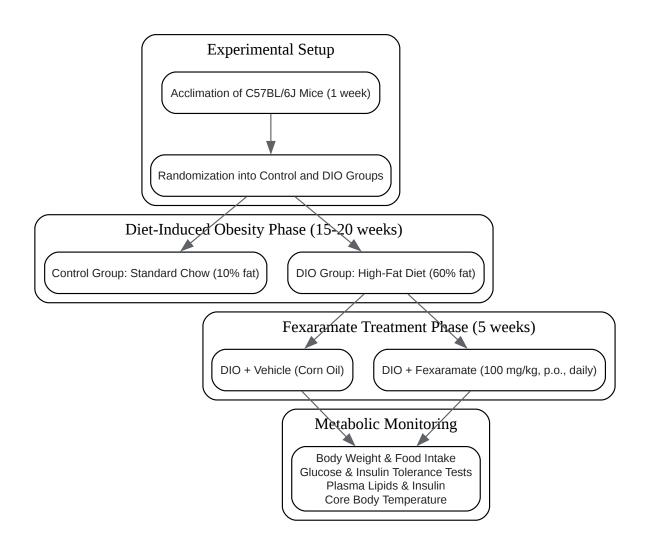
Procedure:

- Body Weight and Food Intake: Measure and record the body weight and food intake of each mouse daily or weekly.
- Glucose Tolerance Test (GTT):
 - Fast the mice for 6 hours.
 - Administer a bolus of glucose (2 g/kg body weight) via intraperitoneal injection.
 - Measure blood glucose levels from the tail vein at 0, 15, 30, 60, 90, and 120 minutes postinjection.
- Insulin Tolerance Test (ITT):
 - Fast the mice for 4 hours.
 - Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.
 - Measure blood glucose levels from the tail vein at 0, 15, 30, 45, and 60 minutes postinjection.
- Plasma Insulin and Lipid Levels: At the end of the study, collect blood samples via cardiac puncture under anesthesia. Use appropriate ELISA kits and colorimetric assays to measure plasma levels of insulin, triglycerides, and cholesterol.



- Core Body Temperature: Measure the core body temperature of the mice using a rectal probe.
- Energy Expenditure (Optional): Acclimate mice to metabolic cages and measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure.

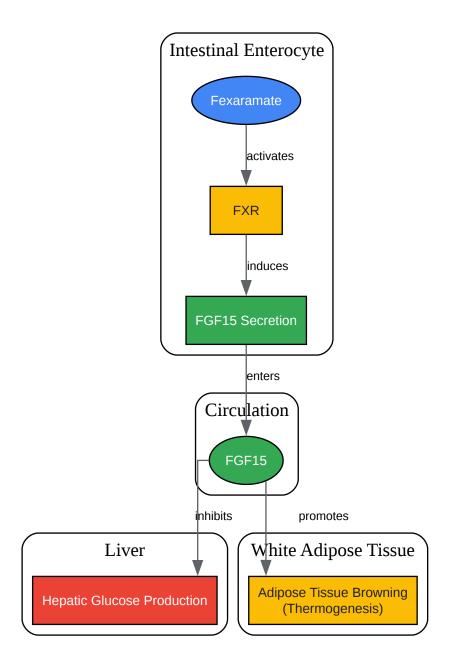
Mandatory Visualizations



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Caption: Experimental workflow for **fexaramate** treatment in DIO mice.





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Caption: Fexaramate's gut-restricted FXR signaling pathway.

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